



Application Notes and Protocols: PROTAC eDHFR Degrader-2

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Compound of Interest		
Compound Name:	PROTAC eDHFR Degrader-2	
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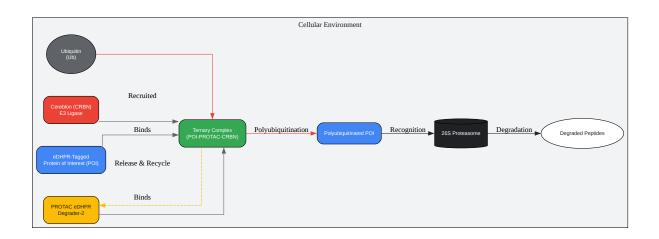
Introduction

PROTAC eDHFR Degrader-2, also identified as compound 7b, is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed to target the Escherichia coli dihydrofolate reductase (eDHFR) for degradation.[1][2][3] This molecule consists of a ligand that binds to eDHFR, trimethoprim (TMP), linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, pomalidomide.[4] This dual-binding capability allows for the recruitment of the cellular ubiquitin-proteasome system to selectively degrade proteins that have been genetically tagged with eDHFR. The ability to control the levels of eDHFR-tagged proteins makes PROTAC eDHFR Degrader-2 a valuable tool for studying protein function in a temporally controlled manner, both in vitro and in vivo.[4]

Mechanism of Action

The mechanism of action for **PROTAC eDHFR Degrader-2** follows the general principle of PROTAC-mediated protein degradation. The molecule facilitates the formation of a ternary complex between the eDHFR-tagged protein of interest (POI) and the E3 ubiquitin ligase Cereblon. This proximity induces the E3 ligase to polyubiquitinate the eDHFR-tagged protein. The polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]





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Caption: Mechanism of Action for PROTAC eDHFR Degrader-2.

Quantitative Data

The degradation efficiency of **PROTAC eDHFR Degrader-2** has been quantified in various cell lines. The key parameters are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).



Cell Line	Target Protein	PROTAC Compoun d	DC50	Dmax	Time Point	Referenc e
HEK293T	eDHFR- YFP	eDHFR Degrader-2 (7b)	Not explicitly stated for 7b alone	>95% (for 7c)	24 hours	[4]
Jurkat	eDHFR- YFP	eDHFR Degrader-2 (7b)	~10 nM	>90%	24 hours	Patent[5]

Note: The primary publication focuses on a derivative, compound 7c, for extensive characterization, stating it robustly degrades eDHFR-tagged proteins to >95% of maximum expression.[4] Data for compound 7b is presented in related patent filings.

Experimental Protocols

Cell Culture and Maintenance of eDHFR-tagged Cell Lines (e.g., HEK293T-eDHFR-YFP)

This protocol outlines the standard procedure for culturing and maintaining human embryonic kidney (HEK293T) cells stably expressing an eDHFR-tagged protein, such as eDHFR-YFP.

Materials:

- HEK293T cells stably expressing eDHFR-YFP
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution





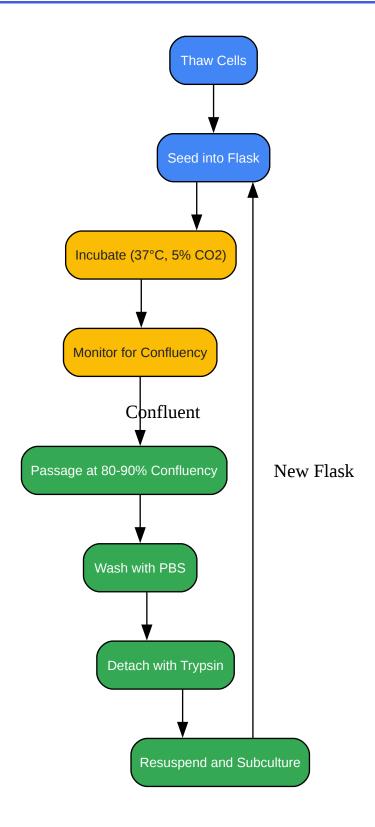


Cell culture flasks/plates

Procedure:

- Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
- Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into an appropriate culture flask.
- Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
- Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, pellet the cells, and resuspend in fresh medium for seeding into new flasks at a suitable subculture ratio.





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Caption: General workflow for cell culture and passaging.



In-Cell Protein Degradation Assay using Western Blot

This protocol describes the assessment of eDHFR-tagged protein degradation upon treatment with **PROTAC eDHFR Degrader-2** via Western blotting.

Materials:

- HEK293T-eDHFR-YFP cells
- PROTAC eDHFR Degrader-2 (compound 7b)
- DMSO (vehicle control)
- Cell culture plates (e.g., 6-well plates)
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-GFP, anti-eDHFR, anti-loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

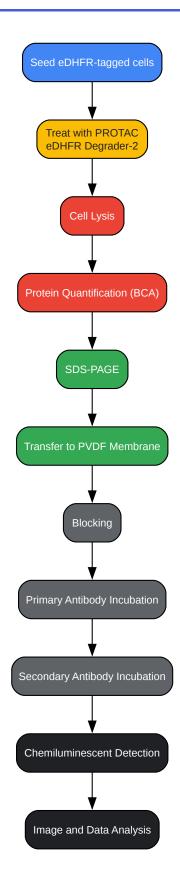
Procedure:

 Cell Seeding: Seed HEK293T-eDHFR-YFP cells in 6-well plates and allow them to adhere overnight.



- PROTAC Treatment: Treat the cells with varying concentrations of PROTAC eDHFR
 Degrader-2 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 24 hours).
- Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Normalize the protein samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-GFP at 1:1000 dilution)
 overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.





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Caption: Western blot workflow for degradation analysis.



Verification of Proteasome-Mediated Degradation

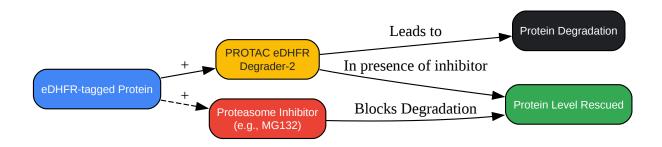
To confirm that the degradation of the eDHFR-tagged protein is mediated by the proteasome, a proteasome inhibitor can be used in conjunction with the PROTAC treatment.

Materials:

- Same as for the Western blot assay
- Proteasome inhibitor (e.g., MG132 or epoxomicin)

Procedure:

- Follow the cell seeding and treatment protocol as described above.
- In a subset of wells, pre-treat the cells with a proteasome inhibitor (e.g., 10 μM MG132) for 1-2 hours before adding PROTAC eDHFR Degrader-2.
- Co-incubate the cells with the proteasome inhibitor and the PROTAC for the desired time.
- Proceed with cell lysis, protein quantification, and Western blotting as previously described.
- A rescue of the eDHFR-tagged protein levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[6]



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Caption: Logic of proteasome inhibitor rescue experiment.



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